molecular formula C10H8N2 B047689 2,5-Dimethylterephthalonitrile CAS No. 39095-25-5

2,5-Dimethylterephthalonitrile

Cat. No. B047689
CAS RN: 39095-25-5
M. Wt: 156.18 g/mol
InChI Key: ZSJIRGBDYMYVDO-UHFFFAOYSA-N
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Description

2,5-Dimethylterephthalonitrile is a chemical compound with significant interest in various fields of chemistry due to its unique structure and properties. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and coordination compounds.

Synthesis Analysis

The synthesis of 2,5-Dimethylterephthalonitrile involves several steps, starting from p-xylene. A notable method includes aromatic bromination, followed by aromatic nucleophilic substitution, and finally α-bromination to obtain the desired product. The optimization of reaction conditions for each step has been reported, highlighting the importance of temperature, solvent choice, and reagent ratios for achieving high yields of 2,5-Dimethylterephthalonitrile (Ren An-xiang, 2006).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylterephthalonitrile and its derivatives has been extensively studied, revealing insights into their geometries and electronic configurations. For example, the molecular structures of alpha-brominated derivatives were systematically investigated using techniques like NMR spectroscopy and chromatography, which elucidated the formation of various brominated compounds depending on reaction conditions (C. Huang, Daosheng Yi, Tanggao Liu, 2012).

Chemical Reactions and Properties

2,5-Dimethylterephthalonitrile participates in various chemical reactions, including bromination. Experimental and theoretical studies have compared its bromination kinetics to those of 1,4-dimethylbenzene, showing slower reaction rates due to the presence of nitrile substituents. These studies also reported the formation of intermediate compounds during the bromination process (Cibeli M. A. Villalba et al., 2018).

Physical Properties Analysis

The physical properties of 2,5-Dimethylterephthalonitrile, such as solubility and thermal stability, have been studied, especially in the context of its polymeric forms. It has been found that the introduction of methyl substituents affects these properties, with implications for the material's applicability in various domains (R. Takatsuka, K. Uno, F. Toda, Y. Iwakura, 1978).

Chemical Properties Analysis

The chemical properties of 2,5-Dimethylterephthalonitrile, such as reactivity and the ability to form coordination compounds, have been explored. One study highlighted its role in forming porous coordination polymers with potential applications in selective gas adsorption and separation. The ability to undergo single-crystal to single-crystal substitution reactions further underscores its versatility in materials science (Madhab C. Das, P. Bharadwaj, 2009).

Safety And Hazards

2,5-Dimethylterephthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2,5-dimethylbenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJIRGBDYMYVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348688
Record name 2,5-dimethylterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylterephthalonitrile

CAS RN

39095-25-5
Record name 2,5-dimethylterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dicyano-1,4-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

60 g of 2,5-Dibromo-p-xylene (0.227 mole), 42.4 g of CuCN (0.568 mole) and 300 ml of dimethylformamide were added into a round-bottom flask, and then the reaction was performed at 130° C. for 12 hours. After completion of the reaction, the reaction mixture was added to the mixing solution of 300 ml of water and 300 ml of aqueous ammonia, and extracted crystal therefrom was filtered. Then, the crystal was added again to the mixing solution of 100 ml of water and 300 ml of aqueous ammonia, mixed and filtered. The obtained crystal was added to 2,000 ml of toluene, heated to dissolve, and treated with active carbon. The filtrate was evaporated in vacuum, and then 300 ml of hexane was added thereto to obtain 20 g of white crystal (0.128 mole, yield: 56%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
CB Huang, DS Yi, TM Liu - Advanced Materials Research, 2012 - Trans Tech Publ
The number and molecular structures of the alpha-brominated 2,5-dimethylterephthalonitrile (DMT) derivatives and the dependences of the yields of derivatives on the reaction time …
Number of citations: 3 www.scientific.net
T Kuroda-Sowa, M Hirata, M Munakata… - Chemistry letters, 1998 - journal.csj.jp
A Novel Two-Dimensional Copper(I) Coordination Polymer with Bridging TTF: Crystal Structure of [Cu(dmtpn)2(TTF)0.5](ClO4)(dmtpn: 2,5-dimethylterephthalonitrile) | Chemistry …
Number of citations: 5 www.journal.csj.jp
T Kuroda-Sowa, M Yamamoto, M Munakata, M Seto… - Chemistry …, 1996 - journal.csj.jp
Two novel coordination polymer compounds, [Cu(DMTPN) 2 ]X(DMTPN)(thf) (DMTPN = 2,5-dimethylterephthalonitrile, X = BF 4 (l) and ClO 4 (2)) are prepared and characterized by …
Number of citations: 14 www.journal.csj.jp
T Kuroda-Sowa, T Horino, M Yamamoto… - Inorganic …, 1997 - ACS Publications
With the use of three dicyanobenzene derivatives as bridging ligands, four copper(I) coordination polymers, [Cu(dchq) 2 ](ClO 4 )(Me 2 CO) 2 (1; dchq = 1,2-dicyanohydroquinone), [Cu(…
Number of citations: 85 pubs.acs.org
C Huang, J Fan, X Peng, Z Lin, B Guo, A Ren… - … of Photochemistry and …, 2008 - Elsevier
The fluorophore derived from stilbene with two cyano groups in a single aromatic ring shows reasonably large two-photon absorption cross-section and emits strong two-photon …
Number of citations: 46 www.sciencedirect.com
MT Pirnot, DA Rankic, DBC Martin, DWC MacMillan - Science, 2013 - science.org
The direct β-activation of saturated aldehydes and ketones has long been an elusive transformation. We found that photoredox catalysis in combination with organocatalysis can lead to …
Number of citations: 492 www.science.org
Y Tong, N Hao, L Zhang, J Wei, Z Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
β-Arylated ketones widely exist in many biologically active molecules and natural products. Herein, we describe a photocatalytic redox-neutral arylation of cyclopropanols with …
Number of citations: 4 pubs.rsc.org
M Li, Y Tian, K Sun, Z Xu, L Tian, Y Wang - Chemical Communications, 2023 - pubs.rsc.org
The construction of diaryl alkanes from aromatic aldehydes or ketones with electron-deficient arenes is achieved in the presence of trivalent phosphine under electrochemical conditions…
Number of citations: 2 pubs.rsc.org
DL Long, AJ Blake, NR Champness… - … A European Journal, 2002 - Wiley Online Library
Five different co‐ordination polymers of terbium(III) and the bidentate ligand 4,4′‐bipyridine‐N,N′‐dioxide (L), [Tb(L)(CH 3 OH)(NO 3 ) 3 ] ∞ (1), {[Tb(L) 1.5 (NO 3 ) 3 ]⋅CH 2 Cl 2 } ∞ (…
HY Woo, B Liu, B Kohler, D Korystov… - Journal of the …, 2005 - ACS Publications
A series of organic- and water-soluble distyrylbenzene-based two-photon absorption (TPA) fluorophores containing dialkylamino donor groups at the termini was designed, synthesized…
Number of citations: 366 pubs.acs.org

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